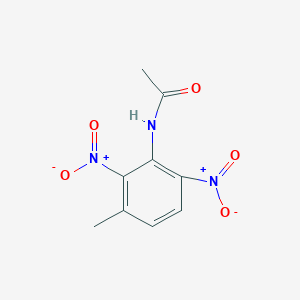

N-{2,6-bisnitro-3-methylphenyl}acetamide

Description

Properties

Molecular Formula |

C9H9N3O5 |

|---|---|

Molecular Weight |

239.18g/mol |

IUPAC Name |

N-(3-methyl-2,6-dinitrophenyl)acetamide |

InChI |

InChI=1S/C9H9N3O5/c1-5-3-4-7(11(14)15)8(10-6(2)13)9(5)12(16)17/h3-4H,1-2H3,(H,10,13) |

InChI Key |

WKOVDGMKEUXMKG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,6-dimethylphenyl)acetamide

- Key Differences: Electronic Effects: Methyl groups are electron-donating via hyperconjugation, contrasting with the strong electron-withdrawing nitro groups in the target compound. This difference likely alters acidity (e.g., NH proton), solubility, and stability. Steric Effects: Both compounds exhibit steric hindrance at the 2 and 6 positions, but the methyl group at position 3 in the target compound adds further bulk.

Benzothiazole-Based Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamide)

- Structure : Benzothiazole core substituted with trifluoromethyl (-CF₃) and methoxyphenyl groups .

- Key Differences: Aromatic System: The benzothiazole heterocycle introduces sulfur and nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities compared to the purely aromatic phenyl ring in the target compound. Applications: These derivatives are patented for pharmaceutical uses, suggesting the target compound’s nitro groups may limit similar applications due to toxicity risks .

Chloroacetamide Herbicides (e.g., Alachlor, Dimethenamid)

- Structure : Chloro (-Cl) substituents on the acetamide group and alkyl/aryl substitutions (e.g., diethylphenyl, thienyl) .

- Key Differences :

- Reactivity : The chloro group acts as a leaving group, enabling herbicidal activity through alkylation of biological targets. Nitro groups in the target compound lack this reactivity.

- Biological Targets : Herbicides inhibit plant fatty acid synthesis, whereas nitroaromatic compounds often exhibit antimicrobial or cytotoxic effects.

- Toxicity Profile : Nitro groups may confer higher mammalian toxicity compared to chloroacetamides .

Dinitroanilino-Substituted Acetamide (N-(p-(2,4-dinitroanilino)phenyl)acetamide)

- Structure : Nitro groups at the 2 and 4 positions on an aniline-linked phenyl ring .

- Key Differences :

- Nitro Positioning : The 2,4-dinitro substitution may reduce steric hindrance compared to the 2,6 arrangement in the target compound.

- Electronic Effects : Both compounds have strong electron-withdrawing groups, but the meta-methyl in the target compound may further modulate resonance effects.

Methazolamide and Metabolites

- Structure : Thiadiazole ring with methyl and acetamide groups .

- Key Differences :

- Heterocyclic Core : Methazolamide’s thiadiazole ring enhances metabolic stability compared to the nitroaromatic system.

- Metabolism : Methazolamide undergoes glutathione conjugation and sulfonation, whereas nitro groups in the target compound may undergo reduction to amines, increasing toxicity risks .

Structural and Functional Analysis Table

Research Findings and Implications

- Nitro Group Reactivity : The 2,6-dinitro configuration in the target compound may increase susceptibility to nucleophilic aromatic substitution or reduction, contrasting with methyl or chloro analogs .

- Toxicity Concerns: Nitroaromatic compounds often exhibit genotoxicity due to nitroso intermediate formation, necessitating careful evaluation compared to safer herbicides or pharmaceuticals .

- Synthetic Utility : The compound’s steric and electronic profile could make it a precursor for explosives or dyes, though its stability under physiological conditions remains uncertain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.